molecular formula C7H12N2 B169319 1-Tert-butyl-1H-pyrazole CAS No. 15754-60-6

1-Tert-butyl-1H-pyrazole

Cat. No.: B169319
CAS No.: 15754-60-6
M. Wt: 124.18 g/mol
InChI Key: QUSOBKIKODRYSH-UHFFFAOYSA-N
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Description

1-Tert-butyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The tert-butyl group attached to the pyrazole ring enhances its stability and modifies its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of tert-butylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as transition metals or solid acids can be employed to facilitate the reaction. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazolines or other reduced derivatives using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); reactions may require catalysts such as Lewis acids or bases.

Major Products Formed:

    Oxidation: Pyrazole N-oxides

    Reduction: Pyrazolines, reduced pyrazole derivatives

    Substitution: Various substituted pyrazoles with different functional groups

Scientific Research Applications

1-Tert-butyl-1H-pyrazole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its biological effects.

Comparison with Similar Compounds

1-Tert-butyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Methyl-1H-pyrazole: Lacks the bulky tert-butyl group, resulting in different steric and electronic properties.

    1-Phenyl-1H-pyrazole: Contains a phenyl group instead of a tert-butyl group, affecting its chemical reactivity and biological activity.

    3,5-Dimethyl-1H-pyrazole: Substituted at different positions on the pyrazole ring, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in the presence of the tert-butyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-tert-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSOBKIKODRYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541636
Record name 1-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15754-60-6
Record name 1-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,1,3,3-tetramethoxypropane (3.7 g, 22.6 mmol), tert-butylhydrazine hydrochloride (2.8 g, 22.6 mmol), and conc. HCl (6 mL, 72 mmol) in EtOH (30 mL) was heated at reflux overnight. The reaction mixture was poured into water and the resulting mixture was extracted with ether (30 mL×3). The combined organics was washed with brine (20 mL), dried over MgSO4, and concentrated under reduced pressure to afford 1-tert-butyl-1H-pyrazole as a white solid (2.5 g, 89%). MS (ESI) m/z: 125 [M+H]+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As in Example 2, the column was charged with 30 g of glass rings of diameter 3 mm, 16.4 g (0.24 mol) of pyrazole and 1.02 g (0.01 mol) of 96% by weight sulfuric acid, heated to 195° C. and reacted over the course of 7 hours with 703 g (9.5 mol) of tert-butanol vaporized at 180° C. 21.7 g of N-tert-butylpyrazole were obtained, boiling point 103° C., with a content of 99.4% (GC), which corresponds to a yield of 72.5%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
703 g
Type
reactant
Reaction Step Two
Yield
72.5%

Synthesis routes and methods III

Procedure details

To a mixture of 1,1,3,3-tetramethoxypropane (3.82 kg, 23.27 mol) and tert-butylhydrazine hydrochloride (2.9 kg, 23.27 mol) in ethanol (24.54 kg), conc HCl (4.72 kg, 46.55 mol) was added, keeping the temperature below 50° C. The reaction mixture was then rapidly heated to reflux. After ca. 2 h the reaction was sampled and analysed by NMR. Pass criteria was <3.0% starting material remaining. On receipt of a pass result the solution is cooled, diluted with water (8.29 kg) and evaporated in vacuo (T<50° C., p<−0.08 MPa) until approximately all of the original ethanol was removed. The solution was basified with 10M NaOH(aq), extracted with EtOAc (11.11 kg×2) and the organic phase washed with saturated ammonium chloride solution (4.3 ml/g×2) and brine (4.3 ml/g), then evaporated to give the title compound (2.08 kg, 72% yield) as a brown liquid (GC purity 99.70% a/a).
Quantity
3.82 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step One
Name
Quantity
4.72 kg
Type
reactant
Reaction Step One
Quantity
24.54 kg
Type
solvent
Reaction Step One
Name
Quantity
8.29 kg
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods IV

Procedure details

A mixture of (1,1-dimethylethyl)hydrazine hydrochloride (1.02 g, 8.19 mmol) (Aldrich), 1,1,3,3-tetrakis(methyloxy)propane (1.344 g, 8.19 mmol) (Aldrich) and hydrochloric acid (0.672 ml, 8.19 mmol) in ethanol (10 ml) was heated under reflux. A solution formed. After 16 h the reaction had gone to completion and so was concentrated in vacuo to yield the crude product. This was dissolved in methanol and passed through an aminopropyl cartridge (20 g), eluting with methanol. The combined filtrates were concentrated in vacuo to yield the title compound as a cream gum (210 mg)
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.344 g
Type
reactant
Reaction Step One
Quantity
0.672 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q2: How do the substituents on the pyrazole ring influence the formation of []rotaxanes?

A: The position of the tert-butyl substituent on the pyrazole ring drastically affects the formation of []rotaxanes when using 1,2-bis(aminocarbonyl-(1′-tert-butyl-1H-pyrazole-[3′]5′-yl))-ethanes as templates. [] Threads containing 1′,3′-disubstituted pyrazole stoppers effectively template rotaxane formation. In contrast, threads with 1′,5′-disubstituted pyrazole stoppers fail to yield the desired []rotaxane. This difference likely arises from the altered spatial arrangement and hydrogen-bonding capabilities imposed by the different substitution patterns, directly impacting the threading process. []

Q2: Can you describe a novel synthetic route to access 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides?

A: A novel and efficient synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides utilizes 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile as a key intermediate. [] This intermediate is accessed in just two steps from potassium tricyanomethanide, featuring a highly selective Sandmeyer reaction on the corresponding diaminopyrazole. This approach offers a more versatile pathway to synthesize a diverse range of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides compared to previous methods. []

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